![molecular formula C10H16F2N2O B13426021 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a complex organic compound with a unique structure that includes a difluorinated cyclopentane ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of ethyl pyruvate, aniline, and aldehydes in n-hexane as a solvent under reflux conditions. This uncatalyzed one-pot pseudo-four-component reaction yields a variety of 3-amino-1,5-dihydro-2H-pyrrol-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 3-amino-substituted pyrrol-2-ones and difluorinated cyclopentane derivatives. Examples include:
- 3-amino-1,5-dihydro-2H-pyrrol-2-ones
- 3-amino-5,5-dimethylcyclohex-2-en-1-one derivatives
Uniqueness
The uniqueness of 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one lies in its specific structural features, such as the difluorinated cyclopentane ring and the fused pyrrole ring
Propiedades
Fórmula molecular |
C10H16F2N2O |
|---|---|
Peso molecular |
218.24 g/mol |
Nombre IUPAC |
3-amino-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-1-7-5-14(6-8(7)10)9(15)2-4-13/h7-8H,1-6,13H2 |
Clave InChI |
DODWAIGPLZKOGT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C1CN(C2)C(=O)CCN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


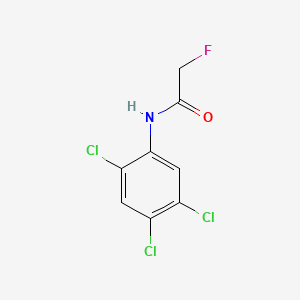

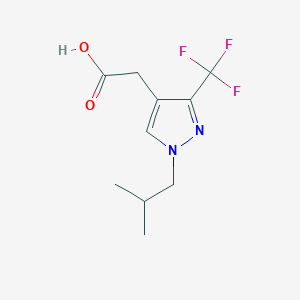
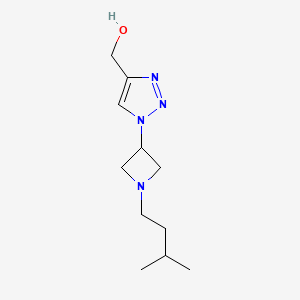

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)

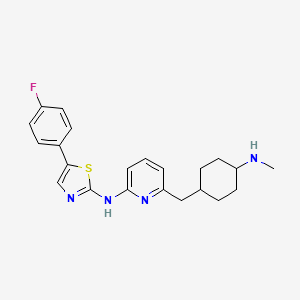

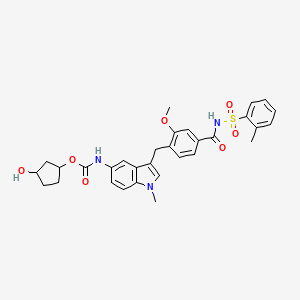

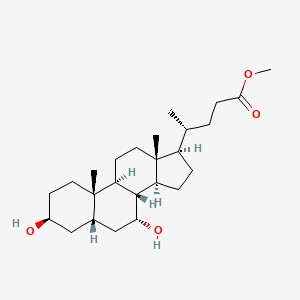
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)

